molecular formula C11H13FO2 B12045626 6-Fluoro-2,2-dimethylchroman-4-ol

6-Fluoro-2,2-dimethylchroman-4-ol

Cat. No.: B12045626
M. Wt: 196.22 g/mol
InChI Key: BEZSNFOXBWMXRK-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethylchroman-4-ol (CAS 132686-72-7) is an organic compound with the molecular formula C 11 H 13 FO 2 and a molecular weight of 196.22 g/mol . As a derivative of chroman-4-one, it is part of a class of heterobicyclic compounds recognized as a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel lead compounds . Chroman-4-one derivatives are the subject of extensive research due to a wide spectrum of reported pharmacological activities. Scientific reviews highlight that this class of compounds exhibits significant potential in anticancer research, with studies showing certain derivatives can induce apoptosis and cell cycle arrest in various human cancer cell lines . The core chroman-4-one structure is a key building block for the exploration of new therapeutic agents . The specific substitution pattern of the 6-fluoro and 2,2-dimethyl groups on the chroman-4-ol scaffold may influence its physicochemical properties and biological interactions, making it a valuable intermediate for further chemical exploration and derivatization. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3

InChI Key

BEZSNFOXBWMXRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C

Origin of Product

United States

Preparation Methods

Chroman Skeleton Formation

The chroman backbone is typically constructed via acid- or base-catalyzed cyclization of fluorinated phenolic precursors. For example, 6-fluoro-2,2-dimethylchroman-4-one (CAS: 105799-73-3) serves as a key intermediate, which is subsequently reduced to the target alcohol.

Reduction of 6-Fluoro-2,2-dimethylchroman-4-one

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Tetrahydrofuran (THF) or ethanol at 0–25°C.

  • Yield : 85–92%.

This method is favored for its scalability and minimal byproducts. Stereochemical outcomes depend on the reducing agent: NaBH₄ produces racemic mixtures, while chiral catalysts enable enantioselective reduction.

Nucleophilic Fluorination Strategies

Late-Stage Fluorination

Fluorine is introduced via nucleophilic substitution on brominated or iodinated chroman intermediates. For instance, 6-bromo-2,2-dimethylchroman-4-ol reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C.

Optimized Protocol

  • Substrate : 6-Bromo-2,2-dimethylchroman-4-ol.

  • Reagent : KF (3 equiv), 18-crown-6 (catalyst).

  • Conditions : DMF, 120°C, 12 h.

  • Yield : 78%.

Side reactions, such as dehydrohalogenation, are mitigated using phase-transfer catalysts.

Epoxide Ring-Opening Reactions

Synthesis via Epoxide Intermediates

Epoxidation of 6-fluoro-2,2-dimethylchromene followed by acid-catalyzed ring-opening yields the target compound. This method is highlighted in AU618007B2:

Key Steps

  • Epoxidation : 6-Fluoro-2,2-dimethylchromene → 3,4-epoxychromane using m-chloroperbenzoic acid (mCPBA).

  • Ring-Opening : Treatment with H₂SO₄ in ethanol/water (4:1) at 60°C for 48 h.

  • Yield : 74%.

Steric effects from the 2,2-dimethyl group direct regioselective opening at C4, forming the tertiary alcohol.

Stereoselective Synthesis

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., RuPHOX-Ru) enable enantioselective synthesis of (S)-6-fluoro-2,2-dimethylchroman-4-ol.

Representative Conditions

  • Substrate : 6-Fluoro-2,2-dimethylchromen-4-one.

  • Catalyst : RuPHOX-Ru (0.1 mol%).

  • Conditions : H₂ (50 bar), methanol, 25°C, 72 h.

  • Yield : 94% with 96% ee.

This method is critical for producing enantiopure material for pharmaceutical applications.

Catalytic Hydrogenation of Ketal Precursors

Ketal Protection/Deprotection

A two-step approach involves ketone protection as a ketal, followed by hydrogenation:

  • Ketal Formation : 6-Fluoro-2,2-dimethylchroman-4-one + ethylene glycol → ketal (H₂SO₄, toluene, reflux).

  • Hydrogenation : Pd/C (10 wt%), H₂ (1 atm), ethanol, 25°C.

  • Overall Yield : 81%.

This route avoids over-reduction of the chroman ring.

Data Tables

Table 1. Comparison of Preparation Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)StereoselectivityReference
Chromanone Reduction6-Fluoro-2,2-dimethylchroman-4-oneNaBH₄, THF, 0°C92Racemic
Epoxide Ring-Opening3,4-EpoxychromaneH₂SO₄, EtOH/H₂O, 60°C74N/A
Asymmetric HydrogenationChromen-4-oneRuPHOX-Ru, H₂, MeOH9496% ee (S)
Nucleophilic Fluorination6-Bromo-chroman-4-olKF, 18-crown-6, DMF, 120°C78N/A

Table 2. Reaction Optimization Insights

ParameterImpact on Yield/StereochemistryOptimal Conditions
TemperatureHigher temps accelerate epoxide opening but increase racemization60°C for epoxides
Catalyst Loading>0.1 mol% RuPHOX-Ru improves ee but raises costs0.1 mol%
Solvent PolarityPolar aprotic solvents (DMF) enhance fluorination ratesDMF for KF reactions

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2-dimethyl-4-chromanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2,2-dimethyl-4-chromanone, while reduction could produce 6-fluoro-2,2-dimethyl-4-chromanol derivatives with different substituents .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12H13F1O2
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : 6-Fluoro-2,2-dimethylchroman-4-ol

The compound features a chroman ring system that is known for its biological activity and therapeutic potential. The presence of a fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.

Neurodegenerative Disease Treatment

Research indicates that this compound exhibits promising inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

  • Inhibition Potency : Studies have shown that derivatives of the chroman-4-ol family, including this compound, demonstrate IC50 values comparable to existing medications for Alzheimer's disease .

Antioxidant Activity

The compound's structure allows it to act as a free radical scavenger, which is crucial in mitigating oxidative stress associated with various neurodegenerative disorders. This antioxidant property is linked to the chromanol moiety, which is structurally related to vitamin E .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various biologically active derivatives. For instance, modifications at different positions on the chroman ring can yield compounds with enhanced potency against specific targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant in treating Parkinson's disease .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with its biological targets. These studies reveal that the gem-dimethyl unit within the chroman ring significantly contributes to its binding affinity and selectivity .

Case Study 1: Inhibition of Butyrylcholinesterase

A study evaluated several chroman derivatives for their ability to inhibit BuChE. The findings indicated that this compound showed effective inhibition with an IC50 value around 7 μM, positioning it as a candidate for further development in Alzheimer's therapy .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of various chromanol derivatives, including this compound. Results demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential utility in neuroprotection .

CompoundIC50 (μM)Target
This compound7BuChE
Chromanol Derivative A5AChE
Chromanol Derivative B10MAO-B

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethyl-4-chromanol involves its interaction with molecular targets through its fluorine atom and chromanol ring. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the chromanol ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-Fluoro-2,2-dimethylchroman-4-ol 6-F, 2,2-diMe, 4-OH C₁₁H₁₃FO₂ 212.22 Hydroxyl at C4; moderate lipophilicity
6-Methoxy-2,2-dimethylchroman-4-ol 6-OMe, 2,2-diMe, 4-OH C₁₂H₁₆O₃ 208.25 Increased lipophilicity; electron-donating OMe
6-Chloro-2,2-dimethylchroman-7-ol 6-Cl, 2,2-diMe, 7-OH C₁₁H₁₃ClO₂ 212.67 Enhanced steric hindrance; altered H-bonding
6-Hydroxy-2,2-dimethylchroman-4-one 6-OH, 2,2-diMe, 4-O C₁₁H₁₂O₃ 192.21 Ketone reduces polarity; lacks H-bond donor
6-Fluoro-4-oxochroman-2-carboxylic acid 6-F, 4-O, 2-COOH C₁₀H₇FO₄ 210.16 High acidity; improved enzyme inhibition

Biological Activity

6-Fluoro-2,2-dimethylchroman-4-ol (commonly referred to as (S)-6-Fluoro-2,2-dimethylchroman-4-ol) is a chiral compound belonging to the chromanol class, characterized by its unique structure that includes a fluorine atom at the 6-position and hydroxyl group at the 4-position of the chroman ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

  • Molecular Formula : C₁₁H₁₃F O₂
  • Molecular Weight : 196.22 g/mol
  • Structure : The chroman backbone with a hydroxyl group contributes to its biological activity.

Research indicates that (S)-6-Fluoro-2,2-dimethylchroman-4-ol interacts with specific molecular targets, modulating various biological processes. Its mechanism primarily involves:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.
  • Cell Proliferation and Apoptosis Modulation : It may influence pathways related to cell growth and programmed cell death, indicating potential therapeutic benefits in cancer treatment.

Enzyme Inhibition Studies

The biological activity of (S)-6-Fluoro-2,2-dimethylchroman-4-ol has been evaluated through various studies focusing on its inhibitory effects on different enzymes:

Enzyme IC50 Value (μM) Comments
Acetylcholinesterase (AChE)0.10More potent than Tacrine .
Sirtuin-2VariableAssociated with neurodegenerative diseases .
Monoamine Oxidase-B (MAO-B)33Moderate potency observed .

These findings suggest that the compound exhibits significant potential as a therapeutic agent in treating neurodegenerative diseases and other conditions influenced by these enzymes.

Antioxidant and Anti-inflammatory Properties

In addition to enzyme inhibition, (S)-6-Fluoro-2,2-dimethylchroman-4-ol has demonstrated antioxidant and anti-inflammatory activities:

  • Antioxidant Activity : The presence of the hydroxyl group enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage.
  • Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in cellular models, supporting its use in inflammatory disease management.

Case Studies and Research Findings

Several research studies have explored the biological activity of (S)-6-Fluoro-2,2-dimethylchroman-4-ol, highlighting its pharmacological potential:

  • Chromane Derivatives Evaluation : A study evaluated various chromane derivatives, including (S)-6-Fluoro-2,2-dimethylchroman-4-ol, revealing that structural modifications significantly influence their biological activity. The fluorine atom was found to enhance lipophilicity and metabolic stability .
  • Therapeutic Applications : Investigations into its therapeutic applications revealed promising results in modulating pathways associated with cancer cell proliferation and apoptosis. The compound's ability to bind selectively to target enzymes suggests it could be developed into a drug candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2,2-dimethylchroman-4-ol, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis (e.g., >85%) typically involves multi-step strategies:

Core Chroman Formation : Start with a substituted chromanone precursor. For example, cyclization of a fluorinated phenolic compound with a diketone under acidic conditions (e.g., H₂SO₄ catalysis) .

Fluorination : Introduce fluorine via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM) .

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during fluorination to prevent side reactions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can the structure of this compound be confirmed using advanced spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (e.g., Cu-Kα radiation, T = 113 K) to determine bond lengths (mean C–C = 0.002 Å) and confirm stereochemistry. Use R-factor analysis (e.g., R = 0.027) for accuracy .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The fluorine atom induces deshielding in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic H) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, m/z calculated for C₁₁H₁₃FO₂: 212.0848) .

Advanced Research Questions

Q. How can stereoselective synthesis of chroman-4-ol derivatives like this compound be achieved?

  • Methodological Answer :

  • Enzymatic Asymmetric Reduction : Use ketoreductases (e.g., short-chain dehydrogenases) with NADPH cofactors to reduce chromanone intermediates. For example, reduce 6-fluoro-4-oxochroman-2-carboxylate to the (R)- or (S)-alcohol with >95% enantiomeric excess (ee) .
  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Corey-Bakshi-Shibata (CBS) reagents for enantioselective reductions. Optimize solvent polarity (e.g., THF vs. toluene) and temperature (-20°C to 25°C) to control ee .

Q. What computational methods are effective in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in fluorination or oxidation reactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or MeOH) to assess stability. Analyze hydrogen bonding between the hydroxyl group and solvent molecules .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer :

  • Dynamic Effects in NMR : If NMR signals show unexpected splitting (e.g., due to hindered rotation), perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (range: 25°C to 80°C) to observe coalescence .
  • Crystallographic Validation : Cross-validate ambiguous NMR assignments with X-ray data. For instance, use the dihedral angles from crystallography (e.g., 85.28° for styryl groups) to explain NOESY correlations .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

ParameterValueReference
Space GroupP2₁/c
R Factor0.027
Mean C–C Bond Length0.002 Å
Dihedral Angle (Chromane/Styryl)85.28°

Table 2 : Comparison of Synthetic Yields for Chroman-4-ol Derivatives

CompoundMethodYield (%)Reference
This compoundElectrophilic Fluorination89.3
(R)-5,7-Difluorochroman-4-olEnzymatic Reduction92.0

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